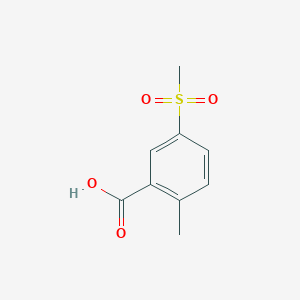![molecular formula C19H23N5O4S B2579862 2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1040666-52-1](/img/structure/B2579862.png)
2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The triazolo[4,3-b]pyridazine ring is a heterocyclic ring that contains nitrogen atoms, which could participate in hydrogen bonding and other interactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the tert-butylthio group could potentially be oxidized, and the dimethoxyphenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the tert-butylthio group could make the compound more lipophilic, while the dimethoxyphenyl group could contribute to its aromaticity .科学的研究の応用
Antihistaminic and Anti-inflammatory Properties
2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide, as part of the [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines family, has been found to exhibit significant antihistaminic activity along with an inhibitory effect on eosinophil chemotaxis. This makes it a potential candidate for treating conditions like atopic dermatitis and allergic rhinitis. One derivative, TAK-427, is noted for both antihistaminic and anti-inflammatory activity, currently in clinical trials for these indications (Gyoten et al., 2003).
Cardiovascular Applications
Certain derivatives of [1,2,4]triazolo[1,5-a]pyrimidines, closely related to 2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide, have shown promising potential as cardiovascular agents. Specifically, they have demonstrated significant coronary vasodilating and antihypertensive activities, suggesting potential use in cardiovascular disease management (Sato et al., 1980).
Antioxidant Properties
Compounds within the same family have been researched for their antioxidant activities. Studies have shown that certain derivatives exhibit significant antioxidant properties, which could be beneficial in treating oxidative stress-related diseases, including atherosclerosis and Alzheimer’s disease (Novodvorskyi et al., 2020).
Antiviral Activity
In the realm of antiviral research, derivatives of [1,2,4]triazolo[4,3-b]pyridazines, a class closely related to the chemical , have shown promising results against hepatitis-A virus (HAV). This suggests potential application in developing antiviral treatments, especially for HAV-related conditions (Shamroukh & Ali, 2008).
Antimicrobial Potential
Research has also explored the antimicrobial potential of related compounds. Some derivatives have demonstrated pronounced antimicrobial activity, indicating potential use in developing new antimicrobial agents (Bhuiyan et al., 2006).
作用機序
将来の方向性
特性
IUPAC Name |
2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-19(2,3)29-17-9-8-15-21-23(18(26)24(15)22-17)11-16(25)20-12-6-7-13(27-4)14(10-12)28-5/h6-10H,11H2,1-5H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBTYIYECWRRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2579779.png)
![N-(4-butylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2579781.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2579785.png)
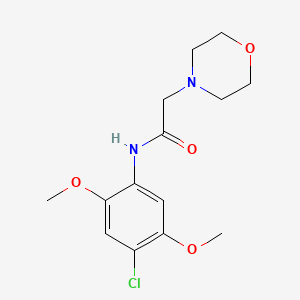
![4-[5-(ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2579787.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2579790.png)
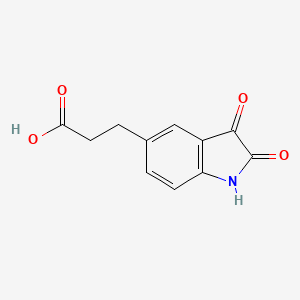
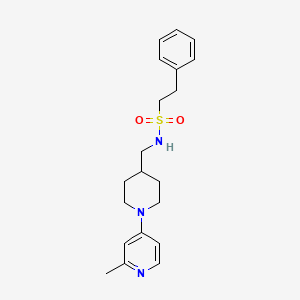
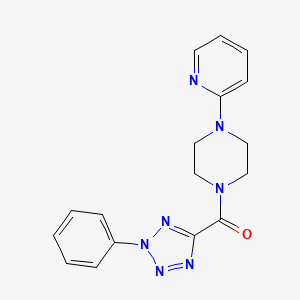

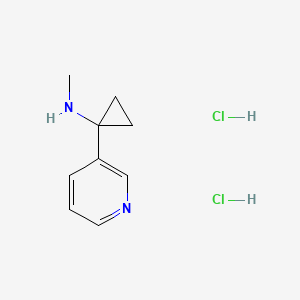
![N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2579800.png)
